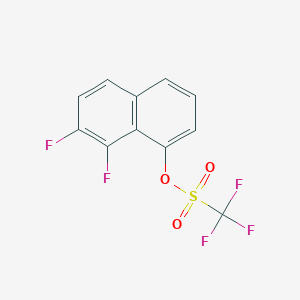
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O3S and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where the naphthalene ring is substituted with two fluorine atoms at the 7 and 8 positions and a trifluoromethanesulfonate group at the 1 position. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
7,8-Difluoro-1-naphthol+Trifluoromethanesulfonic anhydride→(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions due to the presence of the trifluoromethanesulfonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted naphthalene derivatives.
Scientific Research Applications
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate involves the activation of the naphthalene ring through the electron-withdrawing effects of the trifluoromethanesulfonate group. This activation makes the compound highly reactive towards nucleophiles and other reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl trifluoromethanesulfonate: Similar structure but lacks the fluorine substitutions at the 7 and 8 positions.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is unique due to the presence of both the trifluoromethanesulfonate group and the fluorine substitutions on the naphthalene ring. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C11H5F5O3S |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
(7,8-difluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O3S/c12-7-5-4-6-2-1-3-8(9(6)10(7)13)19-20(17,18)11(14,15)16/h1-5H |
InChI Key |
BYUZCJLEHZEEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















